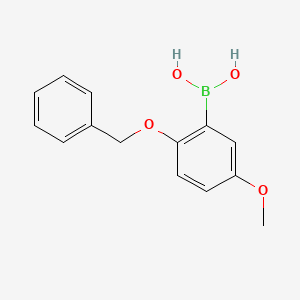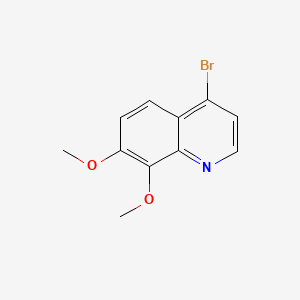
Disperse Orange 32
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disperse Orange 32 is a synthetic dye belonging to the class of disperse dyes, which are primarily used for dyeing hydrophobic fibers such as polyester and acetate. This compound is known for its vibrant orange color and is widely used in the textile industry. Disperse dyes are non-ionic and have low water solubility, making them suitable for dyeing synthetic fibers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disperse Orange 32 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The process begins with the formation of a diazonium salt from an aromatic amine under acidic conditions. This diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, to form the azo dye.
Industrial Production Methods
Industrial production of Disperse Orange 32 involves large-scale diazotization and coupling reactions. The process is carried out in reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity of the dye. The final product is isolated by filtration, washed, and dried to obtain the dye in powder form.
Chemical Reactions Analysis
Types of Reactions
Disperse Orange 32 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines.
Substitution: The aromatic rings in Disperse Orange 32 can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products
Oxidation: Oxidation products may include quinones and other oxygenated aromatic compounds.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Disperse Orange 32 has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of azo dye chemistry and dyeing processes.
Biology: Investigated for its potential effects on biological systems and its use as a staining agent.
Medicine: Studied for its potential use in medical diagnostics and as a therapeutic agent.
Industry: Widely used in the textile industry for dyeing synthetic fibers. It is also used in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of Disperse Orange 32 involves the interaction of the dye molecules with the hydrophobic fibers. The dye molecules are absorbed onto the fiber surface and diffuse into the fiber matrix. The interaction is primarily driven by van der Waals forces and hydrogen bonding. The azo group in the dye molecule can undergo various chemical transformations, affecting the color and stability of the dye.
Comparison with Similar Compounds
Similar Compounds
Disperse Orange 1: Another azo dye with similar applications but different molecular structure.
Disperse Red 1: A red azo dye used for similar purposes.
Disperse Yellow 9: A yellow azo dye with similar properties.
Uniqueness
Disperse Orange 32 is unique due to its specific molecular structure, which imparts a distinct orange color and specific dyeing properties. Its stability and resistance to fading make it a preferred choice for certain applications in the textile industry.
Properties
CAS No. |
12236-02-1 |
|---|---|
Molecular Formula |
C25H19N3O4 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
17-(3-methoxypropyl)-7-methyl-3,10,17-triazahexacyclo[13.6.2.02,10.04,9.012,22.019,23]tricosa-1(22),2,4(9),5,7,12,14,19(23),20-nonaene-11,16,18-trione |
InChI |
InChI=1S/C25H19N3O4/c1-13-4-9-18-19(12-13)28-22(26-18)14-5-6-15-21-16(7-8-17(20(14)21)25(28)31)24(30)27(23(15)29)10-3-11-32-2/h4-9,12H,3,10-11H2,1-2H3 |
InChI Key |
WLXASJYYFAVYSK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C3N2C(=O)C4=CC=C5C6=C(C=CC3=C46)C(=O)N(C5=O)CCCOC |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3N2C(=O)C4=CC=C5C6=C(C=CC3=C46)C(=O)N(C5=O)CCCOC |
Synonyms |
Disperse Orange 32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


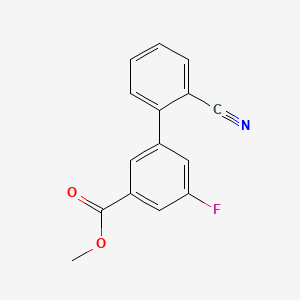
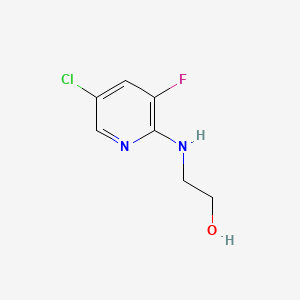
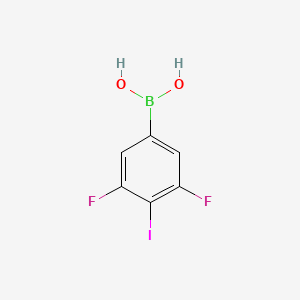
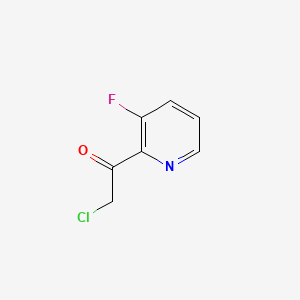
![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B577593.png)

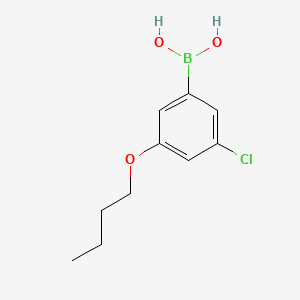
![Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B577596.png)
![6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B577598.png)
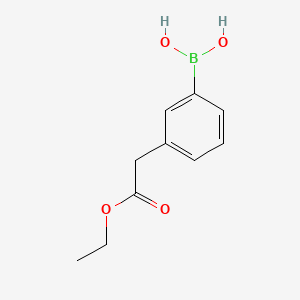
![5-Chloro-[2,3'-bipyridin]-5'-amine](/img/structure/B577602.png)
![Tert-butyl 4-((4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B577603.png)
